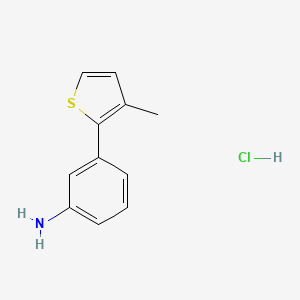
3-(3-Methylthiophen-2-yl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylthiophen-2-yl)aniline hydrochloride: is a chemical compound with the molecular formula C₁₁H₁₂ClNS and a molecular weight of 225.74 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methyl group at the 3-position and an aniline moiety at the 2-position, forming a hydrochloride salt. It is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylthiophen-2-yl)aniline hydrochloride typically involves the following steps:
Formation of 3-Methylthiophene: This can be achieved through the methylation of thiophene using methyl iodide in the presence of a strong base such as sodium hydride.
Nitration: The 3-methylthiophene is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-methyl-2-nitrothiophene.
Reduction: The nitro group in 3-methyl-2-nitrothiophene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3-(3-methylthiophen-2-yl)aniline.
Formation of Hydrochloride Salt: Finally, the free base 3-(3-methylthiophen-2-yl)aniline is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: 3-(3-Methylthiophen-2-yl)aniline hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the aniline moiety to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, especially at the 2-position, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
Chemistry: 3-(3-Methylthiophen-2-yl)aniline hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new materials with unique electronic properties.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and receptor-ligand interactions.
Medicine: Although not directly used as a drug, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. It is used in the synthesis of potential drug candidates targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials for electronic and optoelectronic applications.
作用机制
The mechanism of action of 3-(3-Methylthiophen-2-yl)aniline hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it can interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary depending on the context of its use.
相似化合物的比较
- 3-(2-Methylthiophen-3-yl)aniline hydrochloride
- 3-(3-Methylthiophen-2-yl)benzoic acid
- 3-(3-Methylthiophen-2-yl)phenol
Comparison: Compared to similar compounds, 3-(3-Methylthiophen-2-yl)aniline hydrochloride is unique due to the specific positioning of the methyl and aniline groups on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. For example, the presence of the aniline moiety enhances its reactivity in electrophilic substitution reactions, while the methyl group influences its electronic properties.
属性
IUPAC Name |
3-(3-methylthiophen-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS.ClH/c1-8-5-6-13-11(8)9-3-2-4-10(12)7-9;/h2-7H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMOXZXSGYFTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC(=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
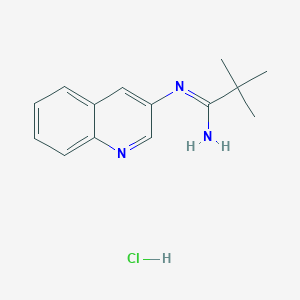
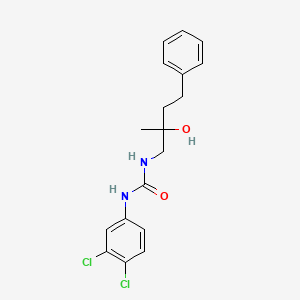
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2995239.png)
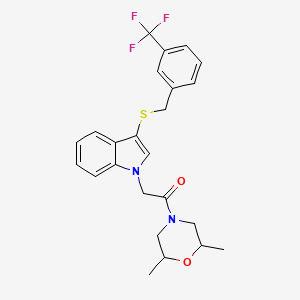
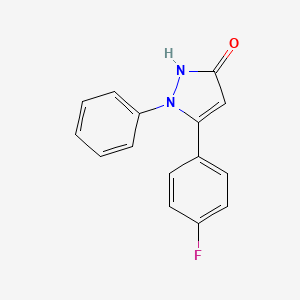
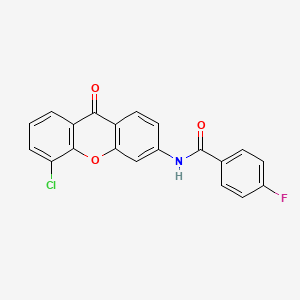
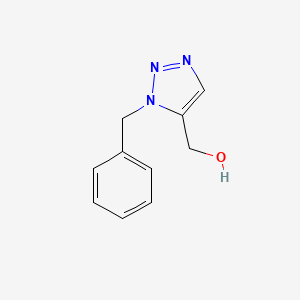
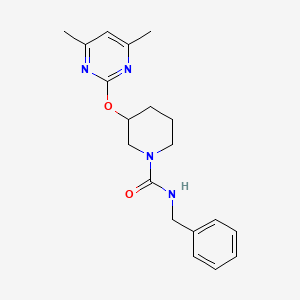
![3-(2-bromophenoxy)-9-(pyridin-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2995251.png)
![2-{2-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2995252.png)
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2995253.png)
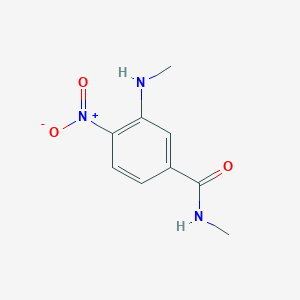
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2995257.png)

